molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-

Cat. No. B2808472
CAS RN: 233272-47-4
M. Wt: 189.214
InChI Key: PQFFRQRPJFUMFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinolin-3-ones, which is a category that includes “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-”, involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate emerges as a convenient acetylene equivalent . Another method is the Co (III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate . A third method involves the KO t Bu-promoted S N Ar reaction of 2-halobenzonitriles with ketones followed by Cu (OAc) 2 -catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” is based on the isoquinolone scaffold. This scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation is achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .


Chemical Reactions Analysis

The chemical reactions involving “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” are diverse. A palladium-catalyzed C (sp 2 )-H allylation/aminopalladation/β-H elimination/isomerization sequence enables an annulation reaction of N -sulfonyl amides and allylbenzenes to construct isoquinolinones and pyridinones . A Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides isoquinolinones .

Scientific Research Applications

properties

IUPAC Name

1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFFRQRPJFUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)N2CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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